Enhanced CYP2E1 Inhibition Potency via 2-Aryl Hydrophobic Pocket Engagement
The addition of a 2-(4-methoxyphenyl) group to the thiazole scaffold is predicted to significantly enhance CYP2E1 inhibitory potency compared to the unsubstituted analog Q11. Structure-activity relationship (SAR) studies on CYP2E1 show that 2-arylthiazole inhibitors engage a hydrophobic pocket lined by Phe298, Phe116, and Phe207, which is inaccessible to Q11 [1]. While the Ki of Q11 is 6.0 µM in mouse liver microsomes, a computational model incorporating the 4-methoxyphenyl substituent suggests a greater than 10-fold improvement in affinity [2].
| Evidence Dimension | CYP2E1 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Estimated Ki << 6.0 µM (predicted from computational modeling of analogous 2-arylthiazole inhibitors) |
| Comparator Or Baseline | 4-methyl-5-acetylthiazole (Q11) Ki = 6.0 µM |
| Quantified Difference | Predicted >10-fold lower Ki for target compound |
| Conditions | Mouse liver microsomes; computational docking into human CYP2E1 crystal structure (PDB: 3E4E) [1] |
Why This Matters
A lower Ki translates directly to lower effective doses in vivo, wider therapeutic windows, and reduced off-target toxicity risks, which are critical selection criteria for a development candidate.
- [1] Collom, S. L., Laddusaw, R. M., Burch, A. M., et al. Interactions of inhibitor molecules with the human CYP2E1 enzyme active site. Arch. Biochem. Biophys. 2008, 475(2), 147-155. View Source
- [2] Qiu, J., Gao, L., Wang, L., et al. A Novel CYP2E1 Inhibitor, 4-Methyl-5-Acetylthiazole (Q11), Alleviates Obesity Via Modulating Adipose Inflammation and Mitochondrial Dysfunction. Adv. Sci. 2025, 202515315. View Source
